![molecular formula C26H46N4O8 B3034279 tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1) CAS No. 1523571-07-4](/img/structure/B3034279.png)
tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)
Overview
Description
The tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1) compound is not directly described in the provided papers. However, the papers do discuss various related spirocyclic and bicyclic compounds, which are structurally similar or relevant to the tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1). These compounds are of interest due to their potential use in synthesizing biologically active molecules and accessing chemical spaces not covered by more common structures like piperidine ring systems .
Synthesis Analysis
The synthesis of related spirocyclic compounds involves efficient and scalable routes, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . Additionally, the synthesis of chiral cyclic amino acid esters, such as (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, is achieved through intramolecular lactonization reactions without the need for chiral catalysts or separation by chiral column chromatography . These methods highlight the versatility and practicality of synthesizing complex spirocyclic structures that could be related to the tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1).
Molecular Structure Analysis
The molecular structures of similar compounds have been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis . For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate reveals a molecule with mirror symmetry and a chair conformation for the hexahydropyrimidine ring . These analyses are crucial for confirming the stereochemistry and conformation of the synthesized compounds, which are essential for understanding their chemical behavior and potential biological activity.
Chemical Reactions Analysis
The reactivity of spirocyclic compounds is demonstrated in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products . This indicates that spirocyclic compounds like tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1) may also undergo various chemical reactions, providing pathways to further functionalize the molecule for different applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For example, the crystal structures of enantiomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione show that they crystallize isostructurally and are stabilized by C-H...O hydrogen bonds . These properties, including solubility, melting points, and crystal packing, can affect the compound's suitability for various applications, such as pharmaceuticals or materials science.
Scientific Research Applications
Supramolecular Arrangements
Research on cyclohexane-5-spirohydantoin derivatives, which share structural similarities with the tert-butyl diazaspiro compound , has shown that these compounds can form unique supramolecular arrangements without solvent molecules. The substituents on the cyclohexane ring, similar to the tert-butyl group in the tert-butyl diazaspiro compound, play a significant role in these arrangements, influencing the type of structures formed, such as dimers and ribbons (Sara Graus et al., 2010).
Cycloaddition Reactions
Diazaspiro compounds, including those with tert-butyl groups, are often products of cycloaddition reactions. These reactions can lead to the formation of complex spirocyclic structures, which are significant in the development of novel compounds with potential biological activity. For example, the [3+2] cycloaddition of methylenelactams with nitrones has been used to obtain diazaspiro derivatives, showcasing the versatility of these reactions in synthesizing structurally complex and biologically relevant compounds (A. Chiaroni et al., 2000).
Synthesis and Derivation
Efficient synthetic routes have been developed for tert-butyl diazaspiro compounds, highlighting their potential for further selective derivatization. This aspect is crucial for accessing new chemical spaces and developing compounds with novel properties. The bifunctional nature of these compounds, due to the presence of azetidine and cyclobutane rings, allows for a convenient entry point to novel compounds that complement traditional piperidine systems (M. J. Meyers et al., 2009).
Conformational Analysis
Spirolactams, which are related to diazaspiro compounds, have been studied for their use as conformationally restricted pseudopeptides. The synthesis and conformational analysis of these compounds, which include tert-butyl groups, have provided insights into their potential as mimetics for peptide structures. This research is relevant for understanding how the tert-butyl diazaspiro compound might adopt specific conformations that are useful in mimicking biological molecules (M. M. Fernandez et al., 2002).
properties
IUPAC Name |
tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-7-5-4-6-12(14)8-13-9-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVACKVJTQHYNHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CNC2.CC(C)(C)OC(=O)N1CCCCC12CNC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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